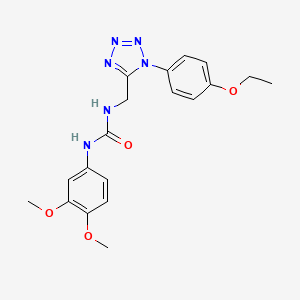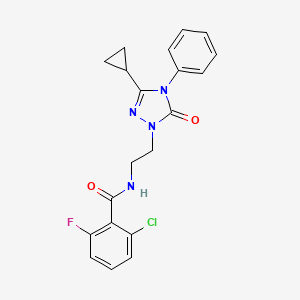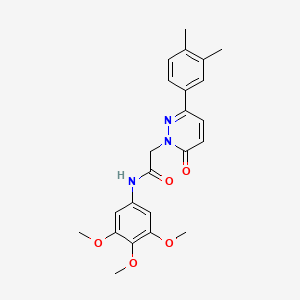
1-(3,4-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3,4-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, such as the presence of dimethoxyphenyl and ethoxyphenyl groups, as well as a tetrazolylmethyl urea moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar urea derivatives and related structures, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of urea derivatives can involve reactions with acyloins and ketones, as seen in the study of urea and 1-methylurea reacting with acyloins to form 4-imidazolin-2-ones . Although the specific synthesis of "1-(3,4-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea" is not detailed, the mechanisms discussed in paper could provide a foundation for hypothesizing potential synthetic routes, such as the formation of an oxetan ring followed by subsequent transformations.
Molecular Structure Analysis
The molecular structure of urea derivatives can be quite complex, as demonstrated by the X-ray crystallography and computational studies on 1-arylurazole tetrazane dimers . These studies reveal how substituents on the aromatic rings influence the molecular conformation and stability of the dimers. Similarly, the molecular structure of "1-(3,4-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea" would be expected to show a significant impact from its substituents on the overall molecular geometry and stability.
Chemical Reactions Analysis
The reactivity of urea derivatives can vary depending on their substitution patterns. For instance, the reactivity of 1-methylurea with diacetyl to form bicyclic compounds suggests that the tetrazolylmethyl urea moiety in the compound of interest may also engage in unique chemical reactions, potentially leading to the formation of novel bicyclic structures or other complex products.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure. For example, the intramolecular and intermolecular hydrogen bonding observed in "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" contributes to the formation of a three-dimensional network in the crystal, which could affect the compound's solubility and melting point. Similarly, the electronic properties such as the HOMO-LUMO gap and first hyperpolarizability of "1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" indicate that the compound of interest may also exhibit notable electronic and optical properties, potentially making it a candidate for nonlinear optical applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Substituted Phenylureas from Methoxylated Compounds : A study described the synthesis of alkoxylated derivatives of phenylurea from methylated and ethylated vanillin, leading to the creation of new compounds with potential for further chemical modifications and applications in material science or pharmaceutical research (Gardner, Moir, & Purves, 1948).
Directed Lithiation for Novel Syntheses : Research on directed lithiation of N'-aryl-N,N-dimethylurea showcased the ability to selectively lithiate molecules for creating structurally diverse compounds, which could be pivotal in drug development and organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Anion Tuning of Gelation Properties : The study of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrated how the morphology and rheology of hydrogels can be tuned by the anion identity, suggesting applications in materials science for designing smart materials with specific mechanical properties (Lloyd & Steed, 2011).
Biological Activities and Applications
Anticancer Agents Development : The design, synthesis, and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were reported for their antiproliferative activity against various cancer cell lines, highlighting their potential as novel anticancer agents and offering a foundation for future drug discovery efforts (Feng et al., 2020).
Antimicrobial Compounds Synthesis : Research on the synthesis, characterization, and antimicrobial evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes provided insights into creating compounds with antimicrobial properties, important for addressing antibiotic resistance challenges (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-4-29-15-8-6-14(7-9-15)25-18(22-23-24-25)12-20-19(26)21-13-5-10-16(27-2)17(11-13)28-3/h5-11H,4,12H2,1-3H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYZZDGCDHTAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)



![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)
![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)

![ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527344.png)

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl Thiophene-2-carboxylate](/img/structure/B2527348.png)
![1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2527349.png)
![1-(2,4-Dimethylphenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2527350.png)
